molecular formula C17H12N2O B13898334 1-Benzyl-3-formyl-indole-7-carbonitrile

1-Benzyl-3-formyl-indole-7-carbonitrile

Cat. No.: B13898334
M. Wt: 260.29 g/mol
InChI Key: XRHOXBWTSFIAPF-UHFFFAOYSA-N
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Description

1-Benzyl-3-formyl-indole-7-carbonitrile is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a benzyl group, a formyl group, and a carbonitrile group attached to the indole ring

Preparation Methods

The synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3-formyl-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Major products formed from these reactions include carboxylic acids, amines, and substituted indole derivatives.

Scientific Research Applications

1-Benzyl-3-formyl-indole-7-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways and receptors.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-formyl-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole core can interact with various receptors, modulating their function and leading to biological effects.

Comparison with Similar Compounds

1-Benzyl-3-formyl-indole-7-carbonitrile can be compared with other indole derivatives, such as:

    1-Benzyl-3-formyl-indole: Lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.

    3-Formyl-1H-indole-5-carbonitrile: Has a different substitution pattern on the indole ring, which can affect its chemical properties and applications.

    1-Benzyl-3-indolecarboxaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

1-benzyl-3-formylindole-7-carbonitrile

InChI

InChI=1S/C17H12N2O/c18-9-14-7-4-8-16-15(12-20)11-19(17(14)16)10-13-5-2-1-3-6-13/h1-8,11-12H,10H2

InChI Key

XRHOXBWTSFIAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC(=C32)C#N)C=O

Origin of Product

United States

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